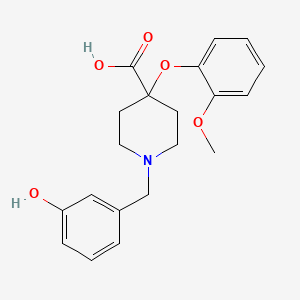
1-(3-hydroxybenzyl)-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-hydroxybenzyl)-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as HPPC and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Overview of Parabens and Their Environmental Impact
Parabens, including compounds structurally related to 1-(3-hydroxybenzyl)-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid, are primarily used as preservatives in various consumer products. Despite their widespread application since the 1920s, concerns have arisen regarding their status as emerging contaminants. These concerns stem from parabens' ubiquity in surface waters and sediments, attributed to their continuous introduction into the environment through the consumption of paraben-based products. Their presence, even at low concentrations, in wastewater effluents and their ability to form chlorinated by-products upon reaction with free chlorine, highlight the necessity for further research into their environmental fate and behavior, especially concerning their biodegradability and potential toxicity of their chlorinated derivatives (Haman, Dauchy, Rosin, & Munoz, 2015).
Redox Mediators in Pollutant Degradation
The application of redox mediators in conjunction with oxidoreductive enzymes presents a novel approach for the degradation of recalcitrant organic pollutants. This method enhances the degradation efficiency of stubborn compounds by expanding the range of substrates that enzymes can act upon. Various enzymes, including laccases and peroxidases, have been utilized in this process, highlighting the potential for the enzymatic treatment of aromatic compounds present in industrial effluents. Such advancements suggest a promising role for enzyme-redox mediator systems in future remediation efforts (Husain & Husain, 2007).
Nucleophilic Aromatic Substitution Research
The reactivity of piperidine with nitro-aromatic compounds through nucleophilic aromatic substitution has been extensively studied. This research provides insights into the mechanisms underlying the formation of various aromatic compounds, highlighting the importance of such reactions in synthesizing chemical intermediates and understanding the dynamics of aromatic substitution. Such studies are critical for advancing our knowledge of chemical synthesis processes and their applications in developing new materials and pharmaceuticals (Pietra & Vitali, 1972).
Bioactive Phenolic Acids in Foods
Phenolic acids, such as p-coumaric acid and its derivatives, have garnered interest due to their antioxidant, anti-cancer, antimicrobial, and other health-promoting activities. These compounds are found in free or conjugated forms in various plants and foods, offering a wide range of biological effects beneficial to human health. The exploration of these compounds, their bioavailability, bioaccessibility, and biological activities provides a foundation for utilizing natural phenolic acids in nutraceuticals and functional foods (Pei, Ou, Huang, & Ou, 2016).
Influence of Processing on Phenolic Content in Foods
The impact of postharvest processing and storage on phenolic acids and flavonoids in foods is a significant area of research. This work evaluates how different processing methods and storage conditions affect the content of these bioactive compounds in various food matrices. Understanding these effects is crucial for optimizing food processing techniques to retain the health-promoting properties of phenolic compounds, thereby enhancing the nutritional value of foods (Amarowicz, Carle, Dongowski, Durazzo, Galensa, Kammerer, Maiani, & Piskuła, 2009).
Propriétés
IUPAC Name |
1-[(3-hydroxyphenyl)methyl]-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-25-17-7-2-3-8-18(17)26-20(19(23)24)9-11-21(12-10-20)14-15-5-4-6-16(22)13-15/h2-8,13,22H,9-12,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSNOQITDDLHNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2(CCN(CC2)CC3=CC(=CC=C3)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxybenzyl)-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-methyl-6-[(4-methylphenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5565008.png)
![2-(1,9-dimethyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-4-yl)-N-(2-pyridinylmethyl)acetamide](/img/structure/B5565015.png)
![N-(2-chlorobenzyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5565016.png)
![4,5-dimethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5565023.png)
![N-(4-fluorophenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5565025.png)

![2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazole](/img/structure/B5565039.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B5565055.png)
![6-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5565057.png)
![2-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B5565065.png)
![N-cyclopropyl-3-{5-[(2-methyl-1,3-thiazol-4-yl)acetyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5565070.png)
![3-[1-(4-chlorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5565087.png)
![1-benzyl-N-[3-(3-methoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5565089.png)